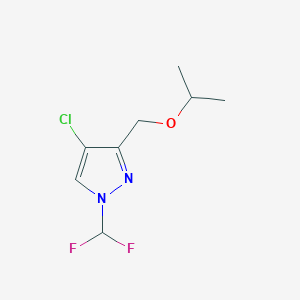
4-chloro-1-(difluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-1-(difluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a pyrazole derivative that has been shown to have a wide range of biochemical and physiological effects. In
Wirkmechanismus
The exact mechanism of action of 4-chloro-1-(difluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, including the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain.
Biochemische Und Physiologische Effekte
4-chloro-1-(difluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and decrease pain. Additionally, it has been shown to have neuroprotective effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-chloro-1-(difluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole in lab experiments is its wide range of biochemical and physiological effects. This compound can be used to study various biological processes, making it a useful tool for researchers. However, one of the limitations of using this compound is that its mechanism of action is not fully understood. Additionally, this compound may have off-target effects, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research involving 4-chloro-1-(difluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole. One area of research could be to further investigate the mechanism of action of this compound. Additionally, researchers could explore the potential of this compound as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Finally, researchers could investigate the potential of this compound as a tool for studying various biological processes, including inflammation and pain.
Synthesemethoden
The synthesis of 4-chloro-1-(difluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole is a multistep process that involves several chemical reactions. The first step is the condensation of 4-chloro-3-formylpyrazole with difluoromethyl ketone in the presence of a base. This reaction produces a 4-chloro-1-(difluoromethyl)-3-formylpyrazole intermediate. The intermediate is then reacted with isopropoxymethyl magnesium bromide to produce the final product, 4-chloro-1-(difluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole.
Wissenschaftliche Forschungsanwendungen
4-chloro-1-(difluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a useful tool for studying various biological processes.
Eigenschaften
IUPAC Name |
4-chloro-1-(difluoromethyl)-3-(propan-2-yloxymethyl)pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClF2N2O/c1-5(2)14-4-7-6(9)3-13(12-7)8(10)11/h3,5,8H,4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOKPFGCBLOGKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=NN(C=C1Cl)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-(difluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

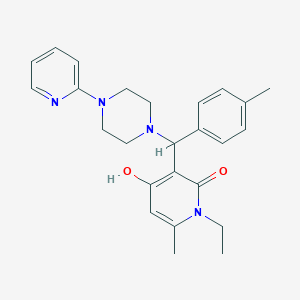
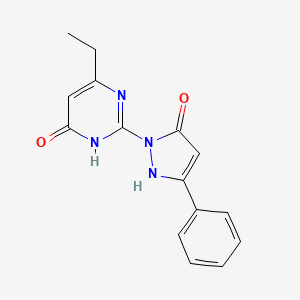
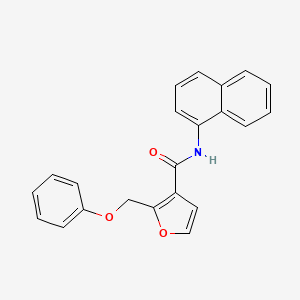
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2384933.png)
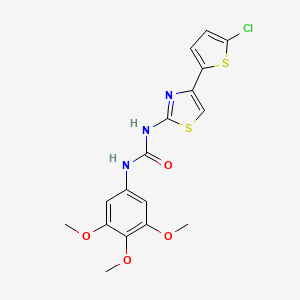
![N-(4-chlorobenzyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2384935.png)
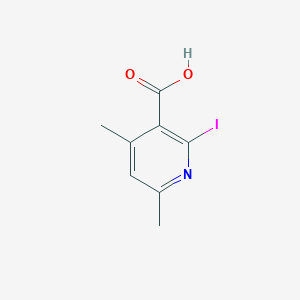

![(Z)-methyl 3-ethyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2384938.png)
![2-(Pyrido[3,4-d]pyrimidin-4-ylamino)-1-thiophen-2-yl-1-thiophen-3-ylethanol](/img/structure/B2384942.png)
![3-{[4-(2-Chlorophenyl)piperazinyl]carbonyl}-6-methoxychromen-2-one](/img/structure/B2384943.png)
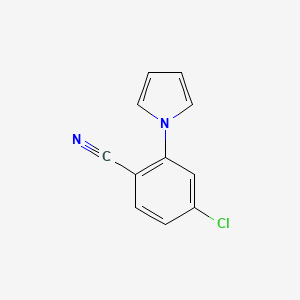
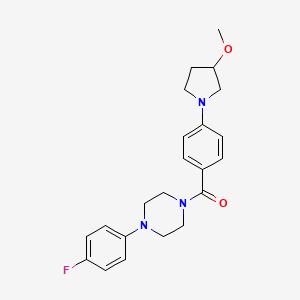
![N-(2-chlorobenzyl)-N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2384950.png)